

Spectroscopic Identification of Butyl Nitrite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl nitrite*

Cat. No.: *B165905*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data and methodologies used for the identification and characterization of **n-butyl nitrite**. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two powerful analytical techniques for elucidating molecular structure.

Spectroscopic Data of n-Butyl Nitrite

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **n-butyl nitrite** ($\text{CH}_3(\text{CH}_2)_3\text{ONO}$).

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The spectrum of **n-butyl nitrite** exhibits four distinct signals corresponding to the four different types of protons in the butyl chain.

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~4.7	Triplet (t)	2H
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~1.7	Multiplet (m)	2H
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~1.4	Multiplet (m)	2H
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~0.96	Triplet (t)	3H

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For **n-butyl nitrite**, four signals are expected, corresponding to the four unique carbon atoms.

Assignment	Chemical Shift (δ) in ppm
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	73.8
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	28.5
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	18.8
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	13.6

Note: Chemical shifts are referenced to TMS at 0 ppm. The carbon attached to the electronegative oxygen atom of the nitrite group is significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **n-butyl nitrite** is characterized by strong absorption bands associated with the nitrite group.

Vibrational Mode	**Frequency (cm ⁻¹) **	Intensity
Asymmetric N=O Stretch	~1665	Strong
Symmetric N=O Stretch	~1620	Strong
O-N Stretch	~780	Strong

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon proper sample preparation and instrument operation. The following are detailed methodologies for acquiring NMR and IR spectra of liquid samples like **n-butyl nitrite**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

2.1.1. Sample Preparation

- **Sample Purity:** Ensure the **n-butyl nitrite** sample is of high purity to avoid interference from impurities in the spectrum.
- **Solvent Selection:** Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
- **Concentration:** Prepare a solution of approximately 5-25 mg of **n-butyl nitrite** in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
- **Filtration (Optional):** If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation.

2.1.2. Instrument Setup and Data Acquisition

- **Spectrometer Tuning and Locking:** Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and tune the probe to the appropriate frequencies for ^1H and ^{13}C .
- **Shimming:** Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved spectral lines.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg') is typically used.
 - Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are usually sufficient.
 - Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.
 - Spectral Width (sw): Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
 - Number of Scans (ns): Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) is required.
 - Relaxation Delay (d1): A delay of 2-5 seconds is recommended.
 - Spectral Width (sw): Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- **Data Processing:**
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy Protocol

2.2.1. Sample Preparation (Neat Liquid)

- Cleanliness: Ensure the salt plates (e.g., NaCl or KBr) or the Attenuated Total Reflectance (ATR) crystal are clean and dry. Clean with a volatile solvent like isopropanol or acetone and allow to dry completely.
- Sample Application (Salt Plates): Place one or two drops of **n-butyl nitrite** onto the center of one salt plate. Place the second salt plate on top and gently press to form a thin, uniform liquid film between the plates.
- Sample Application (ATR): Place a single drop of **n-butyl nitrite** directly onto the ATR crystal.

2.2.2. Instrument Setup and Data Acquisition


- Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty IR beam path (for salt plates) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Placement: Place the prepared salt plates in the sample holder or ensure the ATR anvil is in contact with the liquid sample on the crystal.
- Acquisition Parameters:
 - Spectral Range: Typically scan from 4000 cm^{-1} to 400 cm^{-1} .
 - Resolution: A resolution of 4 cm^{-1} is generally sufficient for routine identification.
 - Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR absorption spectrum.

Workflow for Spectroscopic Identification

The following diagram illustrates a logical workflow for the identification of **butyl nitrite** using the spectroscopic data and protocols described above.

Workflow for Spectroscopic Identification of Butyl Nitrite

[Click to download full resolution via product page](#)

Caption: Workflow for the identification of **butyl nitrite** using NMR and IR spectroscopy.

- To cite this document: BenchChem. [Spectroscopic Identification of Butyl Nitrite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165905#spectroscopic-data-nmr-ir-of-butyl-nitrite-for-identification>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com